Roussin's Red Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

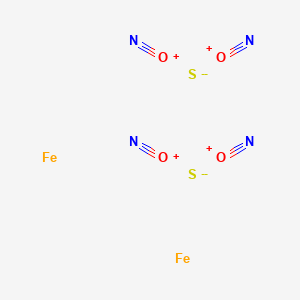

Roussin's Red Salt, also known as this compound, is a useful research compound. Its molecular formula is Fe2N4O4S2 and its molecular weight is 295.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological and Medical Applications

Nitric Oxide Donors:

Roussin's Red Salt is being investigated as a potential nitric oxide donor in biological systems. The stability and relatively low toxicity of the compound make it a candidate for therapeutic applications, particularly in cancer treatment. It has been shown to sensitize hypoxic cells to radiation, enhancing the efficacy of radiotherapy by releasing nitric oxide upon photodissociation .

Anticancer Properties:

Studies have demonstrated that this compound can be utilized as a light-activated anticancer drug. Its ability to release nitric oxide under specific conditions allows it to target tumor cells effectively. Research indicates that when combined with γ-radiation, it increases cell mortality in hypoxic environments, suggesting its potential role in enhancing cancer treatment protocols .

Photochemical Applications

Photodissociation Studies:

this compound undergoes photochemical reactions that lead to the release of nitric oxide. These reactions have been quantitatively studied to understand their implications in biological systems and potential therapeutic uses. For example, the photochemical behavior of this compound has been analyzed in relation to its interactions with light and its effects on cellular processes .

Sensitization of Cells:

In experimental setups, this compound has been used to sensitize cells to γ-radiation. The compound's ability to generate nitric oxide upon light exposure enhances the radiosensitivity of target cells, making it a valuable tool in radiation biology research .

Material Science Applications

Synthesis of Iron-Sulfur Clusters:

this compound serves as a precursor for synthesizing various iron-sulfur clusters. Its unique structure allows for the formation of derivatives that can be tailored for specific applications in catalysis and materials science. The synthesis methods involve reactions with thiols or thiosulfates, leading to a range of functionalized complexes .

Electrochemical Properties:

The electrochemical behavior of this compound and its esters has been extensively studied. Characterization techniques such as cyclic voltammetry reveal insights into the redox properties of these compounds, which are essential for their application in electrochemical sensors and devices .

Case Studies

Propriétés

Numéro CAS |

58204-17-4 |

|---|---|

Formule moléculaire |

Fe2N4O4S2 |

Poids moléculaire |

295.9 g/mol |

Nom IUPAC |

azanylidyneoxidanium;iron;disulfide |

InChI |

InChI=1S/2Fe.4NO.2S/c;;4*1-2;;/q;;4*+1;2*-2 |

Clé InChI |

HAJABACXLZMFIH-UHFFFAOYSA-N |

SMILES |

N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[Fe].[Fe] |

SMILES canonique |

N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[Fe].[Fe] |

Synonymes |

Na2(Fe2S2(NO)4) Roussin's red salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.